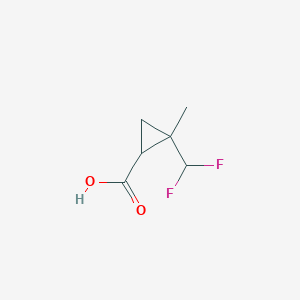
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound noted for its unique combination of functional groups, including a quinoline derivative and a furan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide typically involve the following steps:
Formation of the Quinoline Derivative
Starting Material: : Aniline derivative
Reaction: : Cyclization in the presence of a Lewis acid such as AlCl3.
Conditions: : Mild heating and an inert atmosphere.
Incorporation of the Furan Ring
Starting Material: : A suitable furan derivative.
Reaction: : Friedel-Crafts acylation using acyl chloride.
Conditions: : Anhydrous conditions and a polar solvent like dichloromethane.
Methoxyacetylation
Starting Material: : Intermediate tetrahydroquinoline.
Reaction: : Acylation with methoxyacetic acid in the presence of a coupling reagent like EDCI.
Conditions: : Room temperature and an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production involves similar steps with optimizations for large-scale operations. These can include continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency. Reaction conditions are closely monitored to maintain product yield and purity.
化学反応の分析
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide.
Conditions: : Acidic or basic media.
Products: : Ketones, carboxylic acids.
Reduction
Reagents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Conditions: : Mild temperatures.
Products: : Alcohols, alkanes.
Substitution
Reagents: : Alkyl halides, nucleophiles.
Conditions: : Varies (often room temperature to slight heating).
Products: : Various substituted derivatives.
科学的研究の応用
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide finds applications in several domains:
Chemistry
Used as a building block for more complex molecules in organic synthesis due to its reactive sites.
Biology
Potential for use in designing biologically active molecules such as enzyme inhibitors or receptor ligands.
Medicine
Explored for pharmacological properties, potentially useful in drug development for treating various ailments.
Industry
May serve as a precursor for high-performance materials, including specialized polymers and dyes.
作用機序
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: : Enzymes, receptors, nucleic acids.
Pathways: : Can inhibit enzyme activity or modulate receptor signaling pathways.
Interactions: : Forms stable complexes with target molecules, altering their function.
類似化合物との比較
Compared to other quinoline derivatives and furan compounds, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide offers unique properties due to its combination of functional groups:
Similar Compounds: : Quinolones, Furans, Carboxamides.
Uniqueness: : Enhanced stability, reactivity, and potential for diverse applications.
That's a wrap! Any other compound you'd like to dive into?
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-9-16(13(2)25-12)19(23)20-15-7-6-14-5-4-8-21(17(14)10-15)18(22)11-24-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSREAHVCPZCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)


![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)




![(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2644722.png)
![N-[2-(furan-3-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2644723.png)

![2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2644728.png)
![Methyl 2-[1-[(2-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2644729.png)
